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Compound of Interest |

N-(3-aminophenyl)-N-
Compound Name:
methylacetamide

CAS No.: 61679-27-4

Cat. No.: B1337280

. J

Technical Monograph: N-(3-aminophenyl)-N-methylacetamide
Synonyms: 3-Amino-N-methylacetanilide;

-(3-Aminophenyl)-N-methylacetamide; m-Amino-N-methylacetanilide. Chemical Formula:

Molecular Weight: 164.21 g/mol

Part 1: Chemical Identity & Physicochemical Core

1.1 Structural Definition N-(3-aminophenyl)-N-methylacetamide is a bifunctional aromatic
intermediate characterized by a benzene ring substituted at the meta (1,3) positions.[1][2][3] It
features:

e An N-methylacetamido group: An acetamide moiety (

) attached to a nitrogen atom, which also bears a methyl group. This nitrogen is bonded to
the phenyl ring.

e A primary amino group: An

group located at the meta position relative to the acetamido group.
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This specific substitution pattern is critical. Unlike the common para-isomer (used in color

photography developers), the meta-orientation disrupts the direct conjugation between the two

nitrogen centers, altering its electrochemical properties and reactivity profile, making it a

valuable scaffold for kinase inhibitors and specialized azo dyes.

1.2 Physicochemical Properties (Predicted & Analog-Derived) Note: Empirical data for the

meta-isomer is scarce compared to the para-isomer (CAS 119-63-1). The values below are

derived from Structure-Activity Relationship (SAR) analysis of 3-aminoacetanilide and N-

methylacetanilide.

Property

Value | Description

Context

Physical State

Off-white to pale grey solid or

viscous oil

The N-methyl group disrupts
intermolecular H-bonding
compared to 3-
aminoacetanilide (MP 86-
88°C), likely lowering the

melting point.

Melting Point

~65-75°C (Predicted)

Lower than the non-methylated
parent due to steric bulk and

loss of one H-bond donor.

Solubility

High in MeOH, DCM, DMSO;
Moderate in

The amide and amine groups
provide polarity, but the N-
methyl and phenyl ring add
lipophilicity.

pKa (Amine)

~42-45

The meta-acetamido group is
electron-withdrawing
(inductive), lowering the
basicity of the aniline nitrogen

compared to aniline (4.6).

LogP

~0.5-0.8

More lipophilic than 3-
aminoacetanilide (LogP ~0.2)

due to the N-methyl group.[4]
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Part 2: Synthesis Strategy

2.1 Retrosynthetic Analysis Direct nitration of N-methylacetanilide yields predominantly the
para-isomer (and some ortho) due to the directing effects of the amide nitrogen. Therefore, the
synthesis must proceed via a meta-directing precursor or a pre-substituted meta starting
material.

2.2 Recommended Protocol: The Nitro-Reduction Route This protocol ensures regiospecificity
by establishing the nitrogen positions early.

Step 1: Acetylation of 3-Nitro-N-methylaniline Precursor: 3-Nitro-N-methylaniline (CAS 619-32-
9). Reagents: Acetic Anhydride (

), Pyridine or Sodium Acetate.

 Dissolve 3-nitro-N-methylaniline (1.0 eq) in dichloromethane (DCM).
e Add Pyridine (1.2 eq) as an acid scavenger.

e Cool to 0°C and add Acetic Anhydride (1.1 eq) dropwise.

» Allow to warm to room temperature and stir for 4 hours.

o Workup: Wash with 1M HCI (to remove pyridine), then saturated

. Dry organic layer over
and concentrate.

e Product:N-(3-nitrophenyl)-N-methylacetamide.
Step 2: Selective Reduction of the Nitro Group Reagents:

(gas), Pd/C (10%) OR Iron powder (

) / Ammonium Chloride (

)-

e Dissolve the nitro-intermediate in Methanol/Ethanol.
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e Add 10% Pd/C catalyst (5-10 wt% loading).
 Stir under hydrogen atmosphere (balloon pressure or 1-3 bar) at RT for 6-12 hours.

e Monitoring: Check TLC for disappearance of the yellow nitro compound and appearance of
the fluorescent amine.

o Workup: Filter through Celite to remove catalyst. Concentrate filtrate.
e Final Product:N-(3-aminophenyl)-N-methylacetamide.[2][4]

2.3 Synthesis Workflow Diagram

3-Nitro-N-methylaniline Acetylation Intermediate: Reduction Product:
Y (Ac20 / Pyridine) N-(3-nitrophenyl)-N-methylacetamide (H2, Pd/C) N-(3-aminophenyl)-N-methylacetamide

Click to download full resolution via product page

Figure 1: Regioselective synthesis pathway ensuring meta-substitution integrity.

Part 3: Applications & Reactivity

3.1 Pharmaceutical Intermediate (Kinase Inhibitors) In drug discovery, this molecule serves as
a "hinge-binding” mimic or a solvent-exposed tail.

e Mechanism: The acetamide oxygen can accept a hydrogen bond, while the N-methyl group
induces a specific conformational twist (cis/trans amide rotamers), potentially fitting into
hydrophobic pockets that a simple NH-acetamide cannot access.

e Coupling: The free primary amine (

) is readily derivatized via:

o Amide coupling: Reaction with carboxylic acids (EDC/NHS).

o Urea formation: Reaction with isocyanates.
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o Buchwald-Hartwig Amination: Cross-coupling with aryl halides.
3.2 Reactivity Profile The molecule possesses two nitrogen centers with distinct reactivities:

+ Amide Nitrogen: Protected and chemically robust. Hydrolysis requires harsh acidic/basic
reflux (

)

« Aniline Nitrogen: Nucleophilic and prone to oxidation.
o Oxidation: Air sensitive over time; turns brown/purple (quinone imine formation).

o Electrophilic Substitution: The amino group activates the ring at positions 2, 4, and 6
(relative to itself).

3.3 Reactivity & Metabolism Diagram

N-(3-aminophenyl)-
N-methylacetamide

Targeted Reaction (-NH2) [In Vivo (Liver) Degradation

Acylation/Alkylation Metabolic N-Dealkylation Amide Hydrolysis
(Drug Synthesis) (CYP450) (Harsh Acid/Base)
Amides/Ureas . . I
(Stable Scaffolds) 3-Aminoacetanilide N-Methyl-m-phenylenediamine

Click to download full resolution via product page

Figure 2: Chemical reactivity and potential metabolic degradation pathways.

Part 4: Safety & Handling (E-E-A-T)
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4.1 Hazard Identification As an aniline derivative, this compound must be treated as potentially
toxic and genotoxic until proven otherwise.

» Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Aniline derivatives
can cause methemoglobinemia (oxidation of hemoglobin), leading to cyanosis.

e Skin/Eye: Irritant.[5]
4.2 Handling Protocol
e Engineering Controls: Always handle in a certified chemical fume hood.

o PPE: Nitrile gloves (double gloving recommended for solutions), safety glasses with side
shields, and lab coat.

o Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free amine is sensitive to
oxidation; if the compound darkens, purify via recrystallization or silica column
chromatography before use.

4.3 Waste Disposal Segregate as "Halogen-free Organic Waste containing Nitrogen." Do not
dispose of down the drain. Incineration is the standard disposal method.

References

» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 119-63-1 (Para-isomer analog for toxicity reference). Retrieved from [Link]

e Google Patents.Patent TWI328009B: Quinoline derivatives as phosphodiesterase inhibitors.
(Cites 3-Amino-N-methylacetanilide as Intermediate).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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